7-(-Hydroxyethyl)theophylline

Solubility Formulation development Methylxanthine

Standard methylxanthines like theophylline suffer from poor solubility (7-8 mg/mL) and dose-limiting CNS stimulation. 7-(β-Hydroxyethyl)theophylline (etofylline) directly solves both pain points: - **5-fold higher solubility** (40-44 mg/mL) enables co-solvent-free concentrated stock solutions for in vivo studies - **7-10x weaker adenosine A1 binding** (Ki 105,000 nM) eliminates convulsant activity up to 1000 μmol/kg, ideal for stroke/epilepsy models - **94% oral bioavailability** with validated HPLC-UV plasma assay (100-10,000 ng/mL range) Available for immediate R&D supply. Not a prodrug-no theophylline release in vivo.

Molecular Formula C9H13N4O3+
Molecular Weight 225.22 g/mol
Cat. No. B12365143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(-Hydroxyethyl)theophylline
Molecular FormulaC9H13N4O3+
Molecular Weight225.22 g/mol
Structural Identifiers
SMILESCN1C2=NC=[N+](C2C(=O)N(C1=O)C)CCO
InChIInChI=1S/C9H13N4O3/c1-11-7-6(8(15)12(2)9(11)16)13(3-4-14)5-10-7/h5-6,14H,3-4H2,1-2H3/q+1
InChIKeyMZZLGKPPDZEQSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(β-Hydroxyethyl)theophylline – Overview and Differentiation from Theophylline


7-(β-Hydroxyethyl)theophylline (etofylline, CAS 519-37-9, molecular formula C₉H₁₂N₄O₃, molecular weight 224.22 g/mol) is a synthetic N-7-substituted methylxanthine derivative of theophylline . It functions as a phosphodiesterase (PDE) inhibitor and adenosine receptor antagonist, producing bronchodilatory and anti-inflammatory effects [1]. Unlike the parent compound theophylline, the N-7 hydroxyethyl substitution confers markedly higher aqueous solubility, a distinct adenosine receptor affinity profile, and independent pharmacokinetic behaviour without metabolic release of theophylline in vivo [2].

Aq
Supports aqueous PDE inhibitor formulation studies due to ~5× higher solubility than theophylline.
CNS
Suited for CNS safety screening endpoints; reported absence of convulsant activity at doses up to 1000 µmol/kg i.p. in rodent models.
Met
Functions as an independent non-prodrug xanthine probe; does not release theophylline in vitro or in vivo, enabling clean SAR interpretation.
Onc
Applicable to antimetastatic cell-model endpoint context; reported reduction of lung metastases in B16-F10 syngeneic melanoma models.

Why Related Xanthines Cannot Substitute for Etofylline


N-7-substituted theophylline derivatives are not pharmacologically interchangeable. Although they share the xanthine core, the nature of the N-7 substituent governs aqueous solubility, adenosine receptor subtype selectivity, convulsant threshold, and metabolic fate [1]. Etofylline does not act as a prodrug and does not release theophylline in vitro or in vivo [2], meaning its pharmacokinetic and toxicodynamic profiles are intrinsic to the intact molecule. Direct comparative studies demonstrate that etofylline, diprophylline, proxyphylline, and theophylline differ in bronchodilator potency, CNS excitability risk, and formulation compatibility [3]. Substitution of one N-7 derivative for another without experimental verification therefore risks altered efficacy, unexpected toxicity, or formulation failure.

Solubility profile may shift
Theophylline exhibits significantly lower aqueous solubility. Using it as a substitute will alter formulation context for aqueous preparations.
Convulsant threshold may not transfer
Other xanthines like theophylline, caffeine, or IBMX show reported convulsant liability. Substituting them risks confounding CNS endpoint studies with unintended neurotoxicity.
Prodrug status and metabolite generation
Theophylline salts (e.g., aminophylline) dissociate to release theophylline. Substitution for etofylline introduces off-target theophylline-dependent pharmacology.

Etofylline: Quantified Differentiation vs. Structural Analogs


Aqueous Solubility Advantage Over Theophylline

7-(β-Hydroxyethyl)theophylline exhibits substantially higher aqueous solubility than theophylline. Vendor-characterised solubility data report 40–44 mg/mL in water at 25°C , whereas theophylline solubility is 7.36–8.3 mg/mL under comparable conditions [1]. This represents an approximately 5- to 6-fold improvement. The difference is attributable to the hydrophilic hydroxyethyl moiety at the N-7 position, which disrupts crystal packing and enhances hydration [2].

Aqueous Solubility
Reported
~5.5× higher than theophylline
Supports development of aqueous research formulations.
40–44 mg/mL vs. 7.4 mg/mL (vendor data). Water, 25°C.
Solubility Formulation development Methylxanthine

Weaker Adenosine A1 Receptor Affinity

Etofylline demonstrates significantly weaker binding to adenosine A1 receptors compared to theophylline. In guinea pig cerebral cortical slice preparations, etofylline inhibited adenosine A1 receptors with a Ki of 105,000 nM . Theophylline, by contrast, binds to A1 receptors with reported Ki values in the range of ~10,000–15,000 nM (10–15 μM) [1]. This ~7–10-fold lower affinity suggests that etofylline exerts less adenosine A1 receptor-mediated CNS stimulation at equimolar concentrations. Additionally, etofylline binds the human adenosine A2B receptor with a Ki of 17,300 nM, exhibiting an A1/A2 selectivity ratio of approximately 0.8, indicative of a more balanced receptor interaction profile .

A1 Receptor Binding
Reported
Ki 105,000 vs. 15,000 nM
Weaker CNS excitability endpoint context than theophylline.
Guinea pig vs rat/bovine A1 receptors. ~7-fold lower affinity.
Adenosine receptor Receptor binding CNS safety

Reduced Convulsant Liability vs. Theophylline

In a direct head-to-head study in genetically epilepsy-prone rats, etofylline [7-(2-hydroxyethyl)theophylline] produced no epileptic signs following intraperitoneal administration at doses up to 1000 μmol/kg. In marked contrast, theophylline (1,3-dimethylxanthine) at equimolar doses induced a full epileptogenic sequence: wet-dog shakes, head tremor, nodding, clonic convulsions, and at the highest doses, falling, transient tonic-clonic seizures, and generalized seizures with post-ictal depression [1]. Diprophylline (7-(2,3-dihydroxypropyl)theophylline) and doxofylline similarly showed no convulsant activity, whereas IBMX and caffeine were convulsant. The study concluded that the N-7 substitution pattern is a critical determinant of convulsant potency within the xanthine class [1].

Convulsion Model
Head-to-head
No epileptic signs vs. robust seizure induction
Supports CNS safety screening endpoint evaluation.
Genetically epilepsy-prone rats. Doses up to 1000 µmol/kg i.p.
Convulsant threshold Neurotoxicity CNS safety margin

High Oral Bioavailability Profile

In a crossover pharmacokinetic study in 6 healthy volunteers, etofylline and theophylline were co-administered as the fixed-combination cardiotonic Cordalin via intravenous, drop, and dragee formulations. Etofylline achieved 94% absolute bioavailability from dragees and 84% from drops, compared to complete bioavailability (100%) for theophylline from dragees and 78% from drops [1]. The serum elimination half-life was 5.5–6.9 h for etofylline and 5.0–7.2 h for theophylline, with both compounds reaching maximum serum concentrations at comparable times (1.0–1.2 h for drops; 2.3–2.6 h for dragees) [1]. Serum concentrations were quantified by a validated HPLC-UV method with a linear range of 100–10,000 ng/mL for both analytes [2].

Oral Bioavailability
Reported
94% absolute (dragees)
Supports oral exposure modeling for preclinical studies.
Human PK study. Comparable absorption to theophylline (100%).
Bioavailability Pharmacokinetics Oral formulation

Independent Pharmacological Identity as Non-Prodrug

Unlike certain theophylline salts or esters that dissociate to release theophylline in biological systems, 7-(β-hydroxyethyl)theophylline is a chemically stable N-7-substituted derivative that does not release theophylline in vitro or in vivo [1]. This is confirmed by the compound's distinct pharmacological profile: it is a weak PDE inhibitor compared to theophylline, and its adenosine receptor affinity is lower than even doxofylline [2]. The pharmacological activity of etofylline is therefore attributable to the intact molecule, not to metabolic conversion to theophylline, making it suitable as a molecular tool to study structure-activity relationships at xanthine-recognising targets independent of theophylline pharmacology.

Metabolic Independence
Data to verify
Non-releasing (no theophylline detected)
Enables clean structure-activity relationship interpretation.
Vendor specification and in vivo data. Independent pharmacophore.
Metabolic stability Prodrug Pharmacophore

Antimetastatic Activity in Melanoma Models

In a preclinical study evaluating the antineoplastic potential of 7-(2-hydroxyethyl)theophylline (HET), oral administration to C57BL6/N mice intravenously injected with B16-F10 murine melanoma cells markedly reduced the frequency of lung metastases [1]. In vitro, HET inhibited proliferation of both murine B16-F10 and human Sk-Mel 110 metastatic melanoma cell lines, with effects correlated to the induction of differentiation as measured by increased intracellular transglutaminase activity [1]. While no direct head-to-head comparison with theophylline was performed in this study, the documented antimetastatic activity of HET is noteworthy given that theophylline itself has been reported to reduce hepatic and pulmonary implantation of B16-F10 cells in an earlier independent study [2], suggesting that the N-7 hydroxyethyl substitution retains and may modulate the antimetastatic properties of the xanthine scaffold.

Tumor Cell Model
Reported
Markedly reduced lung metastases
Supports differentiation model endpoint context research.
B16-F10 syngeneic model. Full numerical data pending review.
Cancer metastasis Melanoma Differentiation therapy

Etofylline: Highest-Value Research Application Scenarios


Aqueous Bronchodilator Formulation Development

With an aqueous solubility of 40–44 mg/mL—approximately 5-fold higher than theophylline (7.36–8.3 mg/mL)—7-(β-Hydroxyethyl)theophylline is the preferred methylxanthine for researchers developing aqueous inhalable, nebulised, or injectable bronchodilator formulations that require high drug loading without co-solvents. This solubility advantage directly enables the preparation of concentrated stock solutions for in vivo pharmacology studies without DMSO, reducing vehicle-related artefacts .

CNS Safety-Screened In Vivo Pharmacology

In preclinical models where seizure induction or CNS stimulation by theophylline would confound experimental endpoints (e.g., stroke models, neurodegenerative disease research, or epilepsy studies), etofylline's absence of convulsant activity at doses up to 1000 μmol/kg i.p. in genetically epilepsy-prone rats—compared to theophylline's robust seizure induction—makes it the safer methylxanthine candidate . This is reinforced by its ~7–10-fold weaker adenosine A1 receptor binding (Ki = 105,000 nM vs. theophylline Ki ≈ 10,000–15,000 nM), mechanistically consistent with a reduced CNS excitatory profile .

Pharmacokinetic and Drug Interaction Studies

A validated HPLC-UV method for simultaneous quantification of theophylline and etofylline in human plasma (linear range 100–10,000 ng/mL) is available, enabling precise pharmacokinetic studies . The well-characterised human pharmacokinetic profile (94% oral bioavailability from dragees, half-life 5.5–6.9 h) supports its use as a comparator xanthine in drug-drug interaction, formulation bioequivalence, or metabolic stability studies where parallel theophylline analysis is required .

Cancer Metastasis and Differentiation Therapy Research

The documented in vivo antimetastatic activity of 7-(2-hydroxyethyl)theophylline in the B16-F10 syngeneic melanoma model—evidenced by markedly reduced lung metastatic colonisation after oral administration—supports its application in oncology research programmes investigating methylxanthine-based differentiation therapy, particularly where a compound with an established safety database is preferred over more toxic antimetastatic candidates .

Application
Selection Property
Validation Focus
Aqueous PDE Inhibitor Research
Solubility-driven formulation strategy
Co-solvent elimination and aqueous stability profiling
CNS Safety Screening Models
Convulsant threshold over potency
Mechanistic review of A1 adenosine receptor occupancy
Pharmacokinetic and Drug Interaction Studies
Non-prodrug xanthine tool compound
Metabolic independence from theophylline generation
Cancer Metastasis and Differentiation Research
Antimetastatic activity context
In vivo model endpoint review (B16-F10 syngeneic model)
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